1-Benzyl-1-(2-phenylethyl)-3-prop-2-en-1-ylthiourea
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Overview
Description
1-BENZYL-1-(2-PHENYLETHYL)-3-(PROP-2-EN-1-YL)THIOUREA is an organic compound that belongs to the thiourea class. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. This compound, with its unique structural features, holds potential for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-BENZYL-1-(2-PHENYLETHYL)-3-(PROP-2-EN-1-YL)THIOUREA typically involves the reaction of benzyl isothiocyanate with an appropriate amine. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
[ \text{Benzyl isothiocyanate} + \text{Amine} \rightarrow \text{1-BENZYL-1-(2-PHENYLETHYL)-3-(PROP-2-EN-1-YL)THIOUREA} ]
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This may include the use of continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1-BENZYL-1-(2-PHENYLETHYL)-3-(PROP-2-EN-1-YL)THIOUREA can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The benzyl and phenylethyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-BENZYL-1-(2-PHENYLETHYL)-3-(PROP-2-EN-1-YL)THIOUREA would depend on its specific application. For example, in medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or DNA. The thiourea group is known to form strong hydrogen bonds, which can be crucial for its biological activity.
Comparison with Similar Compounds
Similar Compounds
Thiourea: The parent compound with a simpler structure.
N-Phenylthiourea: A derivative with a phenyl group attached to the nitrogen.
Benzylthiourea: A compound with a benzyl group attached to the nitrogen.
Uniqueness
1-BENZYL-1-(2-PHENYLETHYL)-3-(PROP-2-EN-1-YL)THIOUREA is unique due to its combination of benzyl, phenylethyl, and prop-2-en-1-yl groups, which may confer distinct chemical and biological properties compared to simpler thiourea derivatives.
Properties
Molecular Formula |
C19H22N2S |
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Molecular Weight |
310.5 g/mol |
IUPAC Name |
1-benzyl-1-(2-phenylethyl)-3-prop-2-enylthiourea |
InChI |
InChI=1S/C19H22N2S/c1-2-14-20-19(22)21(16-18-11-7-4-8-12-18)15-13-17-9-5-3-6-10-17/h2-12H,1,13-16H2,(H,20,22) |
InChI Key |
YRAHINLGRIIDSH-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC(=S)N(CCC1=CC=CC=C1)CC2=CC=CC=C2 |
Origin of Product |
United States |
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